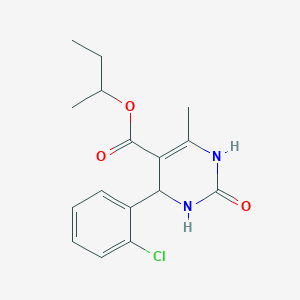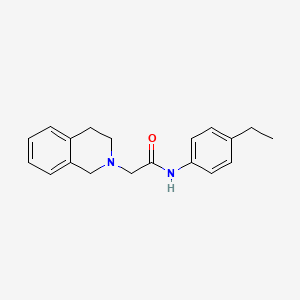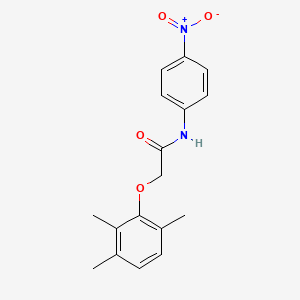![molecular formula C17H19NO4 B5147213 methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)
methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate, also known as DM-Bn, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-Bn is a benzamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to bind to the dopamine D2 receptor, a neurotransmitter receptor that is involved in the regulation of movement and mood. The binding of this compound to the dopamine D2 receptor may explain its anti-tumor and anti-neurodegenerative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the activity of COX-2 and reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In vivo, this compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to improve cognitive function and reduce motor deficits in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has several advantages as a research tool, including its high purity and stability, its well-characterized mechanism of action, and its potential applications in various fields. However, this compound also has some limitations, including its relatively high cost, its limited solubility in water, and its potential toxicity at high doses. Researchers should take these factors into consideration when designing experiments involving this compound.
Zukünftige Richtungen
There are several future directions for research involving methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate. One area of interest is the development of novel compounds based on the structure of this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and neuroprotective effects of this compound. Additionally, the development of new synthetic methods for this compound and related compounds may enable the synthesis of larger quantities of these compounds at lower cost. Finally, the development of new methods for the delivery of this compound to specific tissues or cells may enhance its therapeutic potential.
Synthesemethoden
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate can be synthesized using a variety of methods, including the condensation of 4-hydroxybenzaldehyde with 3,4-dimethoxyaniline in the presence of a base, followed by the esterification of the resulting product with methyl iodide. Another method involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyaniline in the presence of a base, followed by the reduction of the resulting product with sodium borohydride and the esterification with methyl iodide. Both methods have been used to synthesize this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, this compound has been used as a precursor for the synthesis of functional materials, such as fluorescent dyes and liquid crystals.
Eigenschaften
IUPAC Name |
methyl 4-[(3,4-dimethoxyanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-15-9-8-14(10-16(15)21-2)18-11-12-4-6-13(7-5-12)17(19)22-3/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHNFYFKGMJLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)


![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)
![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)
![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

